Product packaging for AMPA/kainate antagonist-2(Cat. No.:)

AMPA/kainate antagonist-2

Cat. No.: B11932103
M. Wt: 378.4 g/mol
InChI Key: FBOBFNBQTZFXPX-UHFFFAOYSA-N
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Description

AMPA/Kainate Antagonist-2 is a selective competitive antagonist designed for neuroscience and neuropharmacology research. It targets the ligand-binding domain of non-NMDA ionotropic glutamate receptors, specifically AMPA and kainate receptor subtypes. This compound acts by binding to the glutamate recognition site, preventing agonist binding and subsequent receptor activation. By stabilizing the ligand-binding domain in an open conformation, it effectively inhibits cation channel opening, thereby blocking fast excitatory synaptic transmission mediated by these receptors . This mechanism is crucial for investigating the roles of AMPA and kainate receptors in various physiological and pathophysiological processes. Research applications include the study of synaptic plasticity, neuronal development, excitotoxicity, and the neuropharmacology of neurological disorders such as epilepsy, neuropathic pain, anxiety, schizophrenia, and ischemic brain damage . This compound is provided as a high-purity, stable compound to ensure reproducible results in in vitro binding assays, electrophysiological studies, and in vivo disease models. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18N4O2S B11932103 AMPA/kainate antagonist-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

2-methyl-4-[7-(1,3-thiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline

InChI

InChI=1S/C20H18N4O2S/c1-12-8-14(2-3-16(12)21)19-15-10-18-17(25-11-26-18)9-13(15)4-6-24(23-19)20-22-5-7-27-20/h2-3,5,7-10H,4,6,11,21H2,1H3

InChI Key

FBOBFNBQTZFXPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(CCC3=CC4=C(C=C32)OCO4)C5=NC=CS5)N

Origin of Product

United States

Molecular and Cellular Pharmacology of Ampa/kainate Receptor Antagonists

Receptor Subunit Composition and Antagonist Interaction

The intricate interplay between the subunit composition of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors and their interaction with antagonists is a cornerstone of their pharmacology. The specific arrangement of subunits within these tetrameric ion channels dictates their functional properties and sensitivity to various blocking agents.

AMPA Receptor Subunits (GluA1-4) and Functional Heterogeneity

AMPA receptors (AMPARs) are assembled from four different subunits, designated GluA1, GluA2, GluA3, and GluA4, which can combine to form homomeric or heterotetrameric channels. guidetopharmacology.orgwikipedia.orgfrontiersin.org The majority of native AMPARs are heterotetramers, often containing the GluA2 subunit alongside GluA1, GluA3, or GluA4. wikipedia.org This subunit composition is a critical determinant of the receptor's functional characteristics, including ion permeability and trafficking. wikipedia.orgfrontiersin.orgfrontiersin.org

The presence of the GluA2 subunit, in particular, renders the receptor impermeable to calcium ions. frontiersin.org Conversely, AMPARs lacking the GluA2 subunit are permeable to calcium, a property with significant implications for synaptic plasticity and excitotoxicity. frontiersin.org The C-terminal domains of the subunits also differ, influencing their interactions with scaffolding proteins and their localization at the synapse. For instance, GluA1 binds to SAP97, while GluA2 interacts with PICK1 and GRIP/ABP. wikipedia.org This differential interaction with intracellular proteins contributes to the functional heterogeneity of AMPARs and presents distinct targets for pharmacological intervention.

Table 1: AMPA Receptor Subunit Properties
SubunitKey CharacteristicsInteracting Proteins
GluA1Long C-terminal tail, involved in synaptic plasticity.SAP97
GluA2Typically renders the receptor Ca2+ impermeable (edited form). Short C-terminal tail.PICK1, GRIP/ABP
GluA3Short C-terminal tail.-
GluA4Long C-terminal tail, prominent during development.-

Kainate Receptor Subunits (GluK1-5) and Functional Diversity

Kainate receptors (KARs) are composed of five subunits: GluK1, GluK2, GluK3, GluK4, and GluK5. nih.govpnas.org Similar to AMPARs, KARs form tetrameric complexes. GluK1, GluK2, and GluK3 can form functional homomeric receptors, while GluK4 and GluK5 are considered "high-affinity" subunits that must co-assemble with one of the GluK1-3 subunits to form a functional channel. nih.govemory.edu The most abundant KARs in the brain are GluK2/GluK5 heteromers. nih.gov

This subunit diversity gives rise to a wide range of functional properties. nih.gov For example, the inclusion of GluK4 or GluK5 subunits in a heteromeric assembly with GluK1 or GluK2 increases the receptor's apparent affinity for glutamate (B1630785). emory.edu The subunit composition also influences the receptor's localization, with different subunits being expressed in distinct neuronal populations. For instance, GluK1 is predominantly found in interneurons of the hippocampus and cortex, while GluK2 is present in the principal cells of the hippocampus and cerebellum. nih.gov This differential distribution allows for precise and region-specific modulation of neuronal activity by KAR antagonists.

Table 2: Kainate Receptor Subunit Properties
SubunitAssemblyKey Functional Roles
GluK1Homomeric & HeteromericRegulates inhibitory synaptic transmission.
GluK2Homomeric & HeteromericAbundant in principal neurons.
GluK3Homomeric & HeteromericFound in neocortex and dentate gyrus.
GluK4Heteromeric onlyConfers high affinity for kainate.
GluK5Heteromeric onlyConfers high affinity for kainate, widely distributed.

Influence of RNA Editing (Q/R Site) and Alternative Splicing (Flip/Flop) on Receptor Pharmacology

Post-transcriptional modifications, including RNA editing and alternative splicing, introduce further layers of complexity to AMPA and kainate receptor function and their sensitivity to antagonists. guidetopharmacology.orgnih.govunimi.it

A crucial RNA editing event occurs at the Q/R site in the pore-lining region of the GluA2 AMPA receptor subunit and the GluK1 and GluK2 kainate receptor subunits. guidetopharmacology.orgnih.gov This process converts a glutamine (Q) codon to an arginine (R) codon. guidetopharmacology.org In GluA2, this editing is nearly complete in the adult brain and is responsible for the receptor's low calcium permeability. guidetopharmacology.orgnih.gov Unedited, calcium-permeable GluA2-containing receptors are more prevalent during development and under certain pathological conditions. frontiersin.org Similarly, Q/R editing in GluK1 and GluK2 subunits reduces their permeability to calcium ions. nih.gov

Alternative splicing of the flip/flop module, a 38-amino-acid cassette located in the ligand-binding domain, is another key regulatory mechanism for AMPA receptors. guidetopharmacology.orgunimi.it The flip and flop isoforms exhibit different desensitization kinetics and are differentially expressed throughout the brain and during development. guidetopharmacology.orgunimi.it The flip forms generally desensitize more slowly. frontiersin.org Kainate receptor subunits also undergo alternative splicing, which can affect their trafficking and localization. guidetopharmacology.orgnih.gov These modifications can alter the efficacy and selectivity of antagonists by changing the receptor's conformational state and binding pocket properties.

Modulation by Auxiliary Proteins (e.g., TARPs, NETO1/2) and Antagonist Action

The function of AMPA and kainate receptors is profoundly influenced by their association with auxiliary proteins. Transmembrane AMPA receptor regulatory proteins (TARPs) are a prominent family of auxiliary subunits for AMPARs. guidetopharmacology.orgucl.ac.uk TARPs, such as stargazin (γ-2), modulate AMPAR trafficking, gating, and pharmacology. ucl.ac.ukpnas.org They can slow the deactivation and desensitization of the receptor and increase the efficacy of partial agonists like kainate. ucl.ac.uk The stoichiometry of TARPs within the receptor complex can vary, leading to a graded modulation of receptor function. ucl.ac.uk

For kainate receptors, neuropilin and tolloid-like proteins (NETOs), specifically NETO1 and NETO2, have been identified as auxiliary subunits. guidetopharmacology.orgscholaris.ca NETO1 regulates the synaptic abundance and kinetics of KARs in the hippocampus, while NETO2 is involved in the synaptic localization of cerebellar KARs. scholaris.ca The presence of these auxiliary proteins can alter the binding affinity and efficacy of antagonists, highlighting the importance of considering the entire receptor complex in drug design and development. For example, some antagonists may have different potencies at receptors associated with different TARP or NETO isoforms.

Mechanisms of Antagonist Action

Antagonists of AMPA and kainate receptors exert their effects through various mechanisms, with competitive antagonism at the orthosteric binding site being a primary mode of action.

Competitive Antagonism at Orthosteric Binding Sites

Competitive antagonists bind to the same site as the endogenous agonist, glutamate, but fail to activate the receptor. mcgill.canih.gov This orthosteric binding site is located in the ligand-binding domain (LBD) of the receptor subunits. mcgill.ca The LBD is a bilobed structure, and agonist binding induces a conformational change, a "closure" of the lobes, which is the initial step in channel gating. mcgill.canih.gov

Non-Competitive Antagonism and Allosteric Modulation

Non-competitive antagonists reduce the activity of AMPA/kainate receptors by binding to a site distinct from the glutamate binding site. This can occur through two primary mechanisms: negative allosteric modulation and ion channel blockade.

Negative Allosteric Modulation

Negative allosteric modulators (NAMs) bind to an allosteric site on the receptor, inducing a conformational change that decreases the agonist's ability to activate the receptor. mdpi.com A prominent class of non-competitive AMPA receptor antagonists that act as NAMs are the 2,3-benzodiazepines. mdpi.comnih.gov Compounds like GYKI 52466 and its more potent derivative, talampanel (B1681217) (GYKI 53773), are classic examples. nih.gov They selectively inhibit AMPA receptors without competing with glutamate for its binding site. nih.gov Perampanel (B3395873), an approved antiepileptic drug, is another significant NAM of AMPA receptors. mdpi.com It has been shown that perampanel can also act as a negative allosteric modulator of kainate receptors, particularly those containing GluK4 or GluK5 subunits. jneurosci.orgaesnet.org The binding site for these modulators is often located in the linker region between the ligand-binding and transmembrane domains, which hinders the opening of the ion channel. mdpi.com

Ion Channel Blockade

Ion channel blockade is another form of non-competitive antagonism where the antagonist physically obstructs the receptor's ion channel pore, preventing ion flow even when an agonist is bound. researchgate.net This mechanism is characteristic of certain polyamines, such as spermine, which are endogenous molecules that can block calcium-permeable AMPA and kainate receptors. researchgate.netfrontiersin.org This block is often voltage-dependent, meaning its efficacy is influenced by the cell's membrane potential. nih.gov Some toxins, like those found in spider and wasp venom, also act as open-channel blockers of AMPA and kainate receptors. researchgate.net

Receptor Binding Kinetics and Affinities of Antagonists

The effectiveness and duration of action of an antagonist are determined by its binding kinetics and affinity for the receptor.

Quantification of Binding Potency (K_B, K_D, IC50)

The potency of antagonists is measured using several key parameters:

K_B (Equilibrium dissociation constant for a competitive antagonist): Represents the concentration of a competitive antagonist that occupies 50% of the receptors at equilibrium.

K_D (Equilibrium dissociation constant): The concentration of a ligand that occupies 50% of the receptors at equilibrium, serving as a direct measure of binding affinity.

IC50 (Half maximal inhibitory concentration): The concentration of an antagonist that causes a 50% inhibition of the maximal response.

For non-competitive AMPA/kainate antagonists, IC50 values are commonly reported. For instance, GYKI 52466 has an IC50 of less than 30 µM for hippocampal neurons, while its affinity for kainate receptors in dorsal root ganglion neurons is lower, with an IC50 greater than 120 µM. nih.gov Perampanel demonstrates potent inhibition of heteromeric GluK1/GluK5 and GluK2/GluK5 kainate receptors with IC50 values comparable to those for AMPA receptors. jneurosci.org The kainate receptor subunit GluK1, when forming homomeric receptors, binds kainate with an affinity (K_D) in the range of 13–76 nM. mdpi.com Some high-affinity kainate binding sites in the brain have K_D values of approximately 5 nM and 50 nM. embopress.org

Binding Potency of Selected AMPA/Kainate Antagonists
CompoundReceptor TargetBinding ParameterValueReference
GYKI 52466AMPA (Hippocampal Neurons)IC50< 30 µM nih.gov
GYKI 52466Kainate (Dorsal Root Ganglion)IC50> 120 µM nih.gov
PerampanelGluK1/GluK5 and GluK2/GluK5 Kainate ReceptorsIC50Comparable to AMPA receptors jneurosci.org
KainateHomomeric GluK1 ReceptorsK_D13–76 nM mdpi.com

Antagonist Dissociation Kinetics

The rate at which an antagonist unbinds from its receptor (dissociation kinetics) is a key factor in determining the duration of its pharmacological effect. nih.gov A slow dissociation rate leads to a prolonged blockade. The dissociation kinetics of a competitive antagonist like CNQX can be used to infer the number of binding sites on the receptor. nih.govresearchgate.net The process of an antagonist unbinding can be complex, with the potential for multiple kinetic steps reflecting different states of receptor occupancy. pnas.org

Selectivity Profiles of AMPA/Kainate Antagonists

The selectivity of an antagonist for a specific receptor subtype is crucial for its therapeutic potential, as it can minimize off-target effects. nih.gov

Many non-competitive antagonists exhibit selectivity for AMPA receptors over kainate and NMDA receptors. The 2,3-benzodiazepine class of compounds, including GYKI 52466 and talampanel, are known for their high selectivity for AMPA receptors. nih.govnih.gov GYKI 53784, the active isomer of a GYKI 52466 derivative, is a potent blocker of AMPA receptor-mediated responses but does not block the activation of kainate receptors. nih.gov In contrast, older quinoxalinedione (B3055175) antagonists like CNQX and DNQX are less selective, inhibiting both AMPA and kainate receptors. nih.govmcgill.ca

The compound CP-465,022 is a selective non-competitive AMPA receptor antagonist with high specificity over both NMDA and kainate receptors. ahajournals.org The selectivity of antagonists can be quantified by comparing their binding affinities or inhibitory concentrations across different receptor subtypes. For example, some pyrrolylquinoxaline-2,3-dione analogues show a preference for GluK3-containing kainate receptors over other kainate and AMPA receptor subtypes. nih.govresearchgate.net Specifically, one such analogue demonstrated a 400-fold selectivity for GluK3 over GluK1, GluK2, GluK5, and GluA2 receptors. researchgate.netmdpi.com

Selectivity Profiles of Various Antagonists
CompoundPrimary TargetSelectivity NotesReference
GYKI 53784AMPA ReceptorsDoes not block kainate receptor activation. nih.gov
CNQX/DNQXAMPA/Kainate ReceptorsNon-selective between AMPA and kainate receptors. nih.govmcgill.ca
CP-465,022AMPA ReceptorsHighly specific over NMDA and kainate receptors. ahajournals.org
Pyrrolylquinoxaline-2,3-dione analogueGluK3 Kainate Receptors400-fold selectivity over GluK1, GluK2, GluK5, and GluA2. researchgate.netmdpi.com

Discrimination between AMPA and Kainate Receptors

The ability to pharmacologically distinguish between AMPA and kainate receptors is essential for understanding their specific functions. While some compounds exhibit broad activity across non-NMDA receptors, a number of antagonists have been identified that show preferential, if not exclusive, activity at one receptor type over the other.

A key breakthrough in this area was the development of 2,3-benzodiazepine derivatives, such as GYKI 52466 and GYKI 53655. mcgill.canih.gov These compounds act as non-competitive antagonists that are highly selective for AMPA receptors, with minimal effects on kainate receptor-mediated responses. nih.gov This selectivity has enabled researchers to isolate and study kainate receptor-mediated currents in native neurons, which were previously obscured by the larger AMPA receptor responses to kainate. nih.gov

Conversely, certain quinoxaline-2,3-dione analogues have demonstrated selectivity for kainate receptors over AMPA receptors. For instance, LU97175 shows a preferential binding to kainate receptor subtypes compared to the AMPA receptor subunit GluA2. nih.gov

It is important to note that the agonist kainate itself can activate AMPA receptors, albeit as a weak partial agonist. nih.gov This cross-activation further complicates the pharmacological separation of these two receptor families and underscores the need for highly selective antagonists. nih.govnih.gov

The structural basis for this discrimination lies in subtle differences within the ligand-binding domains of AMPA and kainate receptor subunits. While there is high homology in these regions, minor variations in amino acid residues can significantly alter antagonist affinity and efficacy. nih.gov

Table 1: Antagonist Selectivity between AMPA and Kainate Receptors

Compound Primary Target Mechanism of Action Selectivity Profile
GYKI 53655 AMPA Receptor Non-competitive Highly selective for AMPA over kainate receptors. nih.gov
CP-465,022 AMPA Receptor Non-competitive Highly specific for AMPA over kainate and NMDA receptors. nih.govahajournals.org
LU97175 Kainate Receptor Competitive Preferentially binds to kainate receptor subtypes over AMPA receptors. nih.gov
CNQX Non-NMDA Receptors Competitive Potent antagonist of both AMPA and kainate receptors. mcgill.catocris.com
DNQX Non-NMDA Receptors Competitive Selective antagonist of both AMPA and kainate receptors. tocris.comnih.gov

Structural Biology and Structure Activity Relationships in Antagonist Discovery

Ligand Binding Domain (LBD) Interactions

The ligand-binding domain (LBD) of AMPA receptors is a critical target for antagonist discovery. nih.gov This domain, formed by two globular lobes (D1 and D2), undergoes conformational changes upon ligand binding that are central to receptor activation and antagonism. nih.govcaltech.edu

X-ray crystallography has been instrumental in elucidating the molecular interactions between antagonists and the AMPA receptor LBD. The first crystal structure of the homotetrameric rat GluA2 receptor in complex with a competitive antagonist was resolved at 3.6 Å resolution, providing unprecedented insight into the receptor's architecture. nih.gov These studies have revealed that antagonists, in contrast to agonists that induce a significant closure of the LBD "clamshell," stabilize an open or hyperextended conformation of the LBD. ufc.bracs.orgpnas.org

For instance, the crystal structure of the GluA2 LBD in complex with the antagonist 6,7-dinitroquinoxaline-2,3-dione (DNQX) showed a less closed conformation compared to when an agonist is bound. ufc.br Similarly, the structure with (S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid (ATPO) also demonstrated an open form of the LBD, though achieved through a different set of interactions than DNQX. acs.org These findings support the hypothesis that the degree of LBD closure directly correlates with the level of receptor activation. ufc.bracs.org The structure of the full-length rat GluA2 receptor with the antagonist ZK200775 further confirmed that antagonists stabilize a hyperextended form of the LBD. pnas.org

Computational and mutagenesis studies, guided by crystallographic data, have identified key amino acid residues within the LBD that are crucial for antagonist binding. For the antagonist DNQX, important interacting residues in the GluR2 subunit include Tyr450, Pro478, Thr480, Thr686, and Tyr732. ufc.br In contrast, agonists like glutamate (B1630785) and AMPA interact with a different set of residues, including Arg485, Ser654, and Thr655. ufc.br

Interestingly, Arg485 has been identified as a critical residue for the interaction of both agonists and antagonists with GluR2. ufc.brresearchgate.net However, the nature of this interaction differs. While it is a major contributor to the binding energy for agonists, its role in antagonist binding is part of a broader network of interactions that stabilize the open LBD conformation. ufc.br Further studies have highlighted the importance of residues within helix F of the LBD for agonist binding, while mutations in this region did not affect the binding of competitive antagonists like DNQX, suggesting distinct binding determinants for agonists and antagonists. nih.gov A non-conserved residue, Tyr702, has been identified as a determinant for agonist subunit selectivity, interacting with some ligands via a water-mediated bridge. longdom.org

The conformational state of the LBD is not solely determined by direct ligand contacts but also by a network of interdomain interactions. nih.gov These interactions, which are distinct from the direct binding pocket residues, contribute to the stability of the agonist-bound (active) or antagonist-bound (inactive) states. nih.gov It has been shown that interdomain interactions are conserved in kainate receptors and are different in AMPA receptors, contributing to their unique kinetic properties. nih.govjneurosci.org

Identification of Critical Amino Acid Residues for Antagonist Binding

Chemical Classes of AMPA/Kainate Antagonists and Structure-Activity Relationships

The development of AMPA/kainate antagonists has led to the identification of several distinct chemical classes, each with its own structure-activity relationship (SAR) profile. These studies have been crucial for improving the potency, selectivity, and pharmacokinetic properties of these compounds.

Quinoxaline-2,3-diones represent one of the earliest and most extensively studied classes of competitive AMPA/kainate receptor antagonists. nih.govrsc.orgmdpi.com

CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and DNQX (6,7-dinitroquinoxaline-2,3-dione) were among the first potent antagonists developed. nih.gov They are widely used as pharmacological tools to block AMPA and kainate receptors. researchgate.netmcgill.ca However, they also show some activity at the glycine (B1666218) site of NMDA receptors and can act as weak partial agonists at AMPA receptors in the presence of transmembrane AMPA receptor regulatory proteins (TARPs). nih.govtaylorandfrancis.com

NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) exhibits greater selectivity for AMPA receptors over kainate receptors compared to CNQX and DNQX. nih.govtaylorandfrancis.comresearchgate.net

LU97175 is a pyrrolylquinoxaline-2,3-dione derivative that shows preferential binding to GluK3 homomeric kainate receptors over AMPA receptors and other kainate receptor subtypes. nih.gov

SAR studies on quinoxaline-2,3-diones have revealed several key features for their antagonist activity. ebi.ac.ukacs.org The quinoxaline-2,3-dione core acts as a bioisostere for the α-amino acid moiety of glutamate. researchgate.net Substitutions at the 6- and 7-positions of the quinoxaline (B1680401) ring significantly influence potency and selectivity. acs.org For example, introducing an imidazolyl group can enhance affinity for AMPA receptors. ebi.ac.uk Furthermore, substitutions at the N1-position with aromatic amido groups have been shown to be important for binding to kainate receptor subunits GluK1 and GluK3. mdpi.comnih.gov

Table 1: Quinoxaline-2,3-dione Antagonists and their Receptor Selectivity

Compound Primary Target(s) Key Structural Features
CNQX AMPA/Kainate Receptors Cyano and nitro groups on the quinoxaline ring. nih.gov
DNQX AMPA/Kainate Receptors Two nitro groups on the quinoxaline ring. nih.gov
NBQX AMPA > Kainate Receptors Sulfamoyl group on the benzo[f]quinoxaline (B1213846) core. nih.govtaylorandfrancis.com
LU97175 GluK3 > AMPA/other Kainate Pyrrolyl and benzhydrazide substitutions. nih.gov

This class of antagonists is characterized by an α-amino acid functionality, often linked to a heterocyclic or aromatic ring system. nih.gov

(S)-ATPO ((S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid) is a competitive antagonist whose crystal structure in complex with the GluA2 LBD has been solved, revealing that it stabilizes an open conformation of the receptor. acs.org The isoxazole (B147169) moiety primarily acts as a spacer. acs.org

MSVIII-19 is another example of an α-amino acid-based antagonist.

Philanthotoxins , such as PhTX-74, are polyamine toxins originally isolated from wasp venom. wikipedia.org They act as non-competitive antagonists, blocking the ion channel pore. wikipedia.orgnih.gov PhTX-74 shows selectivity for homomeric GluA1 and GluA3 receptors over heteromeric GluA1/2 and GluA2/3 receptors.

The SAR for α-amino acid antagonists often involves modifications to the distal acidic group (e.g., carboxylate or phosphonate) and the spacer connecting it to the α-amino acid core. nih.gov For example, replacing the isoxazole spacer of (S)-ATPO with a substituted benzene (B151609) ring has led to a series of phenylalanine-based antagonists. nih.gov

Table 2: α-Amino Acid Antagonists and their Characteristics

Compound Type Mechanism of Action
(S)-ATPO Competitive Stabilizes open LBD conformation. acs.org
MSVIII-19 Competitive Binds to the ligand-binding site.
Philanthotoxins Non-competitive Blocks the ion channel pore. wikipedia.orgnih.gov

Willardiine Derivatives (e.g., UBP304)

The natural product willardiine is an agonist for the AMPA receptor. nih.gov However, medicinal chemistry efforts have successfully transformed this agonist scaffold into a series of competitive AMPA and kainate receptor antagonists. nih.gov The primary strategy involves the N3-substitution of the uracil (B121893) ring with side-chains containing a terminal carboxylic acid group. nih.govacs.org

Key SAR findings for willardiine derivatives include:

Conversion to Antagonist: Simply blocking the ionization of the uracil ring by methylation at the N(3) position is insufficient to convert willardiine into an antagonist. nih.gov Antagonistic activity is achieved by introducing a side-chain with a terminal carboxylic acid at the N(3)-position of the uracil ring. nih.govnih.gov

Linker Length: The length of the carboxyalkyl chain connecting the uracil ring and the terminal acidic group is crucial for selectivity. For AMPA receptor antagonism, a chain length of two methylene (B1212753) groups (carboxyethyl) was found to be preferable. nih.gov For kainate receptor antagonism, linkers with two or three methylene groups were nearly equally effective. nih.gov

5-Position Substitution: Adding a substituent at the 5-position of the uracil ring can enhance potency. For instance, adding an iodo group to certain derivatives enhanced their activity at kainate receptors. nih.gov In another series, the rank order of potency for substitution at the 5-position for enhancing GLUK5 antagonist activity was determined to be Br > I > F > H. pa2online.org Adding a methyl group to the 5-position of UBP304 to create UBP310 also significantly enhanced antagonist activity at GLUK5-containing kainate receptors. pa2online.org

Terminal Acidic Group: The nature of the terminal acidic group and the linker can be varied to improve potency and selectivity. acs.orgpa2online.org Replacing a terminal carboxyl group with a sulfonic acid group in certain benzylwillardiine derivatives can increase potency at kainate receptors. pa2online.org

Heterocyclic Linkers: Replacing a benzene ring in the linker with a thiophene (B33073) or furan (B31954) ring can substantially increase AMPA receptor antagonist potency. acs.org For example, (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxythiophene-3-ylmethyl)pyrimidine-2,4-dione (UBP304) was found to be a potent and highly selective antagonist for GLU(K5)-containing kainate receptors over AMPA receptors. nih.gov

Table 1: Pharmacological Data for Selected Willardiine Derivatives

Compound Target Receptor(s) Activity Value (µM)
UBP277 AMPA / Kainate IC50 / Apparent KD 23.8 / 73.1 nih.gov
UBP282 AMPA / Kainate IC50 / Apparent KD >100 / 23.3 pa2online.org
UBP297 AMPA / Kainate IC50 / Apparent KD 90.1 / 1.1 pa2online.org
UBP304 Kainate (GLUK5) / AMPA KD 0.105 / 71.4 nih.gov

Phenylalanine-Based Antagonists

The structure of the AMPA/kainate agonist (S)-ATPO served as an inspiration for a series of phenylalanine-based antagonists, where the isoxazole ring was replaced by a benzene ring. nih.gov This class of compounds has yielded potent and selective AMPA receptor antagonists. mdpi.commdpi.com

Key SAR findings for phenylalanine-based antagonists include:

Core Structure: These antagonists are typically built upon a phenylalanine scaffold. nih.govmdpi.com

Ring Substitution: The pattern of substitution on the phenyl ring is critical for activity. The combination of a hydroxyl group at the 3' position with a 5-nitro-6-chloro pattern resulted in the most potent AMPA ligands within one series, exhibiting affinities in the low micromolar range and high selectivity over NMDA and kainate receptors. mdpi.com

Halogenation: Endogenous halogenated derivatives of L-phenylalanine, such as 3,5-diiodo-l-tyrosine (B556648) (DIT) and 3,5-dibromo-l-tyrosine (B556669) (DBrT), have been shown to act as AMPA/kainate receptor antagonists with greater potency than L-phenylalanine itself. ahajournals.org Their mechanism involves depressing glutamatergic synaptic transmission by competing for the glutamate-binding site on non-NMDA receptors and attenuating glutamate release. ahajournals.org

Decahydroisoquinolines

The decahydroisoquinoline (B1345475) scaffold represents a significant class of competitive AMPA/kainate antagonists. nih.govmdpi.com These compounds have been evaluated for their neuroprotective effects and their activity at various glutamate receptor subtypes. nih.govahajournals.org

Key SAR findings for decahydroisoquinolines include:

General Structure: This class includes compounds like LY293558 and LY377770, which act as mixed AMPA and GluK5 kainate receptor antagonists. ucdavis.edu

Stereochemistry and Linker: For potent AMPA antagonist activity, specific stereochemistry is required. acs.org The activity is maximized with a two-carbon spacer separating a distal acidic group, typically a tetrazole, from the bicyclic decahydroisoquinoline nucleus. acs.org

Subtype Selectivity: While many compounds in this class are mixed AMPA/kainate antagonists, some show selectivity. ahajournals.org For example, LY466195 is a competitive antagonist with over 100-fold selectivity for GluK1-containing kainate receptors versus other kainate and AMPA receptor subtypes. researchgate.net However, neuroprotective activity in some models did not correlate well with affinity for either AMPA or kainate receptors, suggesting a complex mechanism of action. ahajournals.org

Table 2: Binding Affinities (Ki, nM) of Decahydroisoquinoline Antagonists

Compound AMPA GluK1 GluK2 GluK3 GluK5
LY293558 26 4,200 17,000 16,000 48
LY377770 2,700 1,800 >100,000 >100,000 25
LY382884 >100,000 >100,000 >100,000 >100,000 16
LY466195 3,100 28 4,800 12,000 3,100

Data sourced from ResearchGate. researchgate.net

2(1H)-Quinolones

The 2(1H)-quinolone core has been successfully exploited to develop potent and selective AMPA/kainate antagonists. acs.orgnih.gov Initial work on 3-(sulfonylamino)-2(1H)-quinolones identified compounds with balanced antagonist activity at both AMPA/kainate and NMDA/glycine receptors. nih.gov Subsequent modifications focused on varying the acidic group at the 3-position to improve selectivity and in vivo properties. acs.orgnih.gov

Key SAR findings for 2(1H)-quinolones include:

Acidic Group at 3-Position: The nature of the acidic moiety at the 3-position is a major determinant of potency. A clear rank order of potency was established: carboxylic acid ≈ phosphonic acid > tetrazole > mercaptoacetic acid > hydroxamic acid. acs.orgnih.gov

Substitution Pattern and Selectivity: Selectivity between AMPA/kainate and NMDA/glycine sites is governed by the substitution pattern on the quinolone ring. Nitro substituents confer greater AMPA selectivity than chloro substituents. acs.orgacs.org The position of these substituents also matters, with a 5,7-pattern favoring glycine selectivity and a 6,7-pattern favoring AMPA/kainate antagonism. acs.org

Linker Length: The distance between the quinolone core and the acidic group influences selectivity; longer distances tend to produce more AMPA-selective compounds. acs.orgacs.org

Key Compound: These SAR studies led to the identification of 6,7-dichloro-2(1H)-oxoquinoline-3-phosphonic acid (compound 24c) as a potent, water-soluble, and selective AMPA antagonist with in vivo activity. acs.orgnih.govacs.org

Exploration of Other Novel Chemical Scaffolds

Beyond the classes mentioned above, research into AMPA/kainate antagonists has explored other diverse chemical structures.

Quinoxaline-2,3-diones: This scaffold was foundational in the development of competitive AMPA/kainate antagonists. nih.govnih.gov Compounds like DNQX and CNQX were early examples, though they showed low selectivity between AMPA and kainate receptors and also interacted with the NMDA receptor's glycine site. nih.gov NBQX was a subsequent analogue with higher selectivity for AMPA/kainate receptors over NMDA receptors. nih.govnih.gov Extensive research has focused on modifying the quinoxaline template to enhance potency, selectivity, and solubility. nih.govmdpi.com

2,3-Benzodiazepines: In contrast to the competitive antagonists, compounds based on the 2,3-benzodiazepine scaffold, such as GYKI 52466, are noncompetitive AMPA receptor antagonists. ucdavis.edunih.gov

Semicarbazone Derivatives: A novel series of antagonists based on a 2-[(4-alkylsemicarbazono)-(4-aminophenyl)-methyl]-4,5-methylenedioxyphenylacetic acid alkyl ester scaffold has been developed. nih.gov Within this class, compound 10 (2-[(4-aminophenyl)-(4-methylsemicarbazono)-methyl]-4,5-methylenedioxyphenylacetic acid methyl ester) was identified as a particularly potent noncompetitive AMPA/kainate antagonist. nih.gov

Rational Drug Design Strategies

The development of potent and selective AMPA/kainate antagonists has been heavily reliant on rational drug design, leveraging structural information from receptors and SAR studies. nih.govscispace.com

Approaches to Enhance Potency and Selectivity

The primary goal of rational design in this field is to enhance the potency of antagonists for a specific receptor subtype (e.g., AMPA, GluK1, GluK3) while minimizing activity at other receptors to reduce potential side effects. nih.govnih.gov

Key strategies include:

Targeting Subtype-Specific Residues: X-ray crystallography and molecular modeling have revealed differences in the ligand-binding domains of various AMPA and kainate receptor subtypes. Antagonists can be designed to exploit these differences. For example, the development of willardiine derivatives like UBP304 and UBP310 took advantage of a lipophilic pocket in GLU(K5)-containing kainate receptors to achieve high potency and selectivity. nih.govpa2online.orgjneurosci.org

Modifying Key Functional Groups: As seen with the 2(1H)-quinolones, systematically replacing the acidic functional group (e.g., carboxylic acid vs. phosphonic acid vs. tetrazole) is a powerful strategy to modulate potency and selectivity. acs.orgnih.gov The phosphonic acid group in 24c proved optimal for in vivo activity in its series. acs.org

Scaffold Hopping and Bioisosteric Replacement: The design of phenylalanine-based antagonists from the agonist (S)-ATPO is an example of scaffold hopping, where the isoxazole core was replaced by a more synthetically tractable phenyl ring. nih.gov Similarly, replacing chlorine atoms on the 2(1H)-quinolone scaffold with sulfonylamine groups, mimicking features of probenecid, led to potent AMPA antagonists with an improved pharmacological profile. researchgate.net

Systematic SAR Exploration: A systematic approach to SAR, as demonstrated with the decahydroisoquinolines, is crucial. acs.org By methodically varying stereochemistry, the linker length between the core and the distal acidic group, and the nature of the acidic group itself, researchers were able to precisely define the structural requirements for optimal AMPA antagonism. acs.org For quinoxaline-diones, introducing specific substituents like an N1-amido group and a 6-phenylethynyl moiety was found to be critical for achieving high affinity and unprecedented selectivity for the GluK3 receptor subtype. mdpi.com

Strategies for Optimizing Pharmacokinetic Properties for Preclinical Research

The translation of potent and selective AMPA/kainate receptor antagonists from in vitro assays to in vivo efficacy is critically dependent on their pharmacokinetic properties. Early drug discovery efforts were often hampered by compounds with poor solubility, low bioavailability, and rapid metabolism, which limited their therapeutic potential. tandfonline.comdovepress.com Consequently, a significant focus of medicinal chemistry has been the strategic optimization of these properties to ensure adequate drug exposure at the target site in preclinical models.

A primary challenge with early competitive antagonists, such as those based on the quinoxaline-2,3-dione scaffold like NBQX, was their poor water solubility and limited ability to cross the blood-brain barrier (BBB). tandfonline.com Efforts to enhance solubility by introducing polar functional groups often had the unintended consequence of further reducing BBB penetration. tandfonline.com This has led to several innovative strategies to balance these competing requirements.

One successful approach involves the modification of the core chemical scaffold to create non-planar structures. This can disrupt crystal lattice packing, thereby improving aqueous solubility without drastically increasing polarity. researchgate.net For instance, the design of novel ring-opened analogues of quinoxaline-2,3-diones has led to compounds with retained receptor affinity and improved solubility. researchgate.net

Another key strategy is the development of prodrugs. This involves chemically modifying a potent antagonist to enhance its absorption and distribution, with the modifying group being cleaved in vivo to release the active drug. This approach has been particularly useful for compounds with poor oral bioavailability. For example, ester prodrugs of certain AMPA/kainate antagonists have demonstrated significantly improved oral bioavailability in preclinical species, leading to effective systemic exposure and in vivo efficacy in animal models of pain. nih.gov

The optimization of metabolic stability is also a cornerstone of preclinical development. High-throughput screening of metabolic stability in liver microsomes from different species (mouse, rat, dog, monkey, and human) is a standard practice. tandfonline.com This allows for the early identification of metabolic liabilities and guides structural modifications to block metabolic "hotspots." For example, the development of the non-competitive antagonist perampanel (B3395873) was aided by the identification of a compound with a very low metabolic rate in human liver microsomes, predicting a long half-life in humans. tandfonline.com

Furthermore, understanding and optimizing brain penetration is paramount for CNS-targeted drugs. The brain-to-plasma concentration ratio (Kp) is a key parameter evaluated in preclinical studies. For instance, perampanel was found to have a brain-to-plasma ratio of approximately 0.62 in rats, indicating good penetration of the blood-brain barrier. nih.gov Medicinal chemists often aim to modulate physicochemical properties such as lipophilicity (logP) and polar surface area (PSA) to achieve an optimal balance for BBB permeability and minimize efflux by transporters like P-glycoprotein.

The following tables summarize key preclinical pharmacokinetic parameters and research findings for selected AMPA/kainate antagonists, illustrating the outcomes of these optimization strategies.

Preclinical Pharmacokinetic Parameters of Selected AMPA/Kainate Antagonists

CompoundClassMechanismOral Bioavailability (%)Half-life (t½)Brain/Plasma Ratio (Kp)Preclinical Species
Perampanel 2,3'-bipyridin-6'-oneNon-competitive AMPA antagonistHighRelatively short in animals, long in humans (predicted)~0.62-1.0Rat, Mouse
Talampanel (B1681217) 2,3-benzodiazepineNon-competitive AMPA antagonistGoodShort (~6-7 h in humans)Not specifiedRat, Human (clinical)
NBQX Quinoxaline-2,3-dioneCompetitive AMPA/kainate antagonistPoorRapid diffusion (0.23 h in humans)LowMouse, Rat, Dog
Selurampanel (BGG492) Quinazoline-2,4-dioneCompetitive AMPA/kainate antagonistGoodNot specifiedGood BBB penetrationRat
LY458545 Prodrug Not specifiedAMPA/GluK1 antagonist24Not specifiedNot specifiedNot specified
LY457691 Prodrug Not specifiedAMPA/GluK1 antagonist41Not specifiedNot specifiedNot specified

Electrophysiological and Neurophysiological Characterization of Ampa/kainate Antagonists

Modulation of Synaptic Transmission

AMPA and kainate receptors are fundamental to the majority of fast excitatory synaptic transmission in the brain. nih.govmdpi.com Antagonists targeting these receptors have been instrumental in elucidating their specific contributions to synaptic events.

Effects on Excitatory Postsynaptic Currents (EPSCs)

Excitatory postsynaptic currents (EPSCs) are the direct result of neurotransmitter binding to postsynaptic receptors, leading to an influx of positive ions and depolarization of the neuronal membrane. The fast component of these currents at most central synapses is mediated by AMPA/kainate receptors. janelia.org

Studies utilizing selective antagonists have demonstrated their profound impact on EPSCs. For instance, the AMPA/kainate receptor antagonist 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) has been shown to almost completely block unitary excitatory postsynaptic potentials (EPSPs) in fast-spiking interneurons of the rat neocortex. physiology.org Similarly, in the presence of NMDA receptor antagonists, CNQX or another antagonist, NBQX, blocked 98% of the remaining synaptic currents, highlighting the predominant role of AMPA/kainate receptors in these responses. physiology.org The selective AMPA receptor antagonist GYKI 53655 has been observed to block 96% of D-AP5-insensitive unitary EPSCs, confirming the primary contribution of AMPA receptors over kainate receptors at certain connections. physiology.org

Furthermore, research on the effects of various compounds has utilized AMPA/kainate antagonists to isolate specific receptor-mediated effects. For example, the anticonvulsant phenobarbital (B1680315) was found to reduce the amplitude and frequency of AMPA receptor-mediated miniature EPSCs, an effect that was confirmed by the use of CNQX to block these responses. frontiersin.org In studies of the olfactory bulb, co-application of AMPA receptor antagonists like GYKI 52466 with kainate receptor agonists helped to demonstrate the presence and function of synaptic kainate receptors. nih.gov

The following table summarizes the effects of various AMPA/kainate antagonists on EPSCs based on published research findings.

AntagonistPreparationEffect on EPSCs/EPSPsReference
CNQXRat neocortical slicesAlmost complete block of unitary EPSPs physiology.org
CNQX/NBQXRat neocortical slices98% block of synaptic currents (in the presence of D-AP5) physiology.org
GYKI 53655Rat neocortical slices96% block of D-AP5-insensitive unitary EPSCs physiology.org
CNQXImmature rat hippocampusBlockade of AMPA/kainate receptor-mediated EPSCs frontiersin.org
GYKI 52466Rat olfactory bulb slicesUsed to isolate kainate receptor-mediated currents nih.gov
LY300164Rat medial pre-frontal cortexPotent suppression of 5-HT-induced EPSCs researchgate.net
CNQXRat hippocampal slicesBlockade of AMPA/kainate receptor-mediated EPSPs uq.edu.au
CNQXRat dorsal striatum slicesUsed to isolate NMDA receptor-mediated EPSCs nih.govnih.gov

Differentiation of Presynaptic versus Postsynaptic Mechanisms

AMPA and kainate receptors are not confined to the postsynaptic membrane; they are also found on presynaptic terminals where they can modulate neurotransmitter release. pnas.orgresearchgate.net Antagonists have been crucial in distinguishing between these presynaptic and postsynaptic sites of action.

A key indicator of a presynaptic mechanism of action is a change in the paired-pulse ratio (PPR), the ratio of the amplitude of a second synaptic response to the first. An increase in PPR is generally interpreted as a decrease in the probability of neurotransmitter release. For example, the AMPA/kainate receptor agonist domoate was found to increase the PPR of EPSCs, suggesting a presynaptic site of action. pnas.org This presynaptic inhibition of transmitter release can be mediated by the activation of G proteins. pnas.org

Conversely, a lack of change in PPR alongside a reduction in EPSC amplitude points towards a postsynaptic mechanism. The use of low-affinity competitive antagonists like γ-D-glutamylglycine (γ-DGG) has been employed to minimize postsynaptic receptor desensitization, allowing for a clearer assessment of presynaptic release properties. nih.gov

Studies in the olfactory bulb have shown that kainate receptor activation can modulate both excitatory and inhibitory postsynaptic currents, suggesting a role for these receptors in regulating synaptic transmission. nih.gov In the hippocampus, selective kainate receptor antagonists have been used to demonstrate that these receptors can be the primary mediators of certain synaptic responses, distinct from AMPA receptors. biorxiv.org

CompoundSite of ActionEvidenceReference
Domoate (agonist)PresynapticIncreased paired-pulse ratio (PPR) pnas.org
Kainate/ATPA (agonists)Presynaptic & PostsynapticModulation of evoked EPSCs and IPSCs nih.gov
Perampanel (B3395873)PostsynapticNoncompetitive block of AMPA-evoked currents without affecting channel kinetics aesnet.org
γ-DGGPostsynapticMinimizes receptor desensitization to isolate presynaptic effects nih.gov

Impact on Synaptic Plasticity: Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. frontiersin.org Long-term potentiation (LTP) and long-term depression (LTD) are the primary cellular models of synaptic plasticity. AMPA/kainate antagonists have been indispensable in unraveling the roles of different glutamate (B1630785) receptor subtypes in these processes.

While NMDA receptor activation is a classic trigger for many forms of LTP, NMDA receptor-independent forms of LTP also exist. uq.edu.au For instance, at mossy fiber synapses in the hippocampus, LTP induction is prevented by the kainate receptor antagonist LY382884, indicating a critical role for kainate receptors in this form of plasticity. researchgate.net In contrast, this antagonist had no effect on NMDA receptor-dependent LTP. researchgate.net

Research has shown that sustained activation of kainate receptors can lead to a novel form of LTD, termed KAR-LTD, which is characterized by the endocytosis of AMPA receptors. biorxiv.org This finding, together with previous reports of KAR-induced LTP, suggests that kainate receptors can bidirectionally regulate synaptic strength. biorxiv.org

The expression of both LTP and LTD is ultimately dependent on changes in the number and function of postsynaptic AMPA receptors. frontiersin.orgnih.gov LTP is associated with an increase in synaptic AMPA receptors, while LTD is associated with their removal. biorxiv.org Antagonists have been used to demonstrate that the increase in the AMPA receptor component of synaptic transmission is a key feature of LTP expression. nih.gov

Plasticity TypeBrain RegionRole of AMPA/Kainate ReceptorsKey Antagonist FindingsReference
NMDA Receptor-Independent LTPHippocampal Mossy FibersInduction triggerBlocked by LY382884 researchgate.net
NMDA Receptor-Dependent LTPAvian HippocampusNot required for inductionLTP persists in the presence of D-APV uq.edu.au
Kainate Receptor-Mediated LTD (KAR-LTD)HippocampusInduction of AMPA receptor endocytosisKainate application invoked LTD of AMPA EPSCs biorxiv.org
General LTP/LTD ExpressionHippocampusPostsynaptic expression mechanismChanges in AMPA receptor number and function are central to plasticity frontiersin.orgnih.gov

Regulation of Neuronal Excitability

Neuronal excitability, the propensity of a neuron to fire an action potential, is tightly regulated by a balance of excitatory and inhibitory inputs. AMPA and kainate receptors play a crucial role in driving neuronal excitation.

Inhibition of Agonist-Induced Currents in Neuronal Cell Cultures

Neuronal cell cultures provide a controlled environment to study the direct effects of agonists and antagonists on receptor function. AMPA/kainate antagonists have been extensively characterized in these systems.

For example, the antagonist perampanel was shown to cause a concentration-dependent inhibition of inward AMPA receptor currents evoked by both kainate and AMPA in cultured hippocampal neurons. aesnet.org This inhibition was noncompetitive, as it was unaffected by the concentration of the agonist. aesnet.org Similarly, the competitive antagonist CNQX has been shown to inhibit kainate-evoked currents in cultured cerebellar granule cells.

Studies have also used antagonists to differentiate between AMPA and kainate receptor subtypes. The 2,3-benzodiazepine GYKI 52466 is a selective, non-competitive antagonist of AMPA receptors, with much lower potency at kainate receptors. In contrast, autoantibodies from mice infected with the LP-BM5 virus were found to evoke currents in hippocampal neurons that could be blocked by several AMPA receptor antagonists, including CNQX and GYKI 52466, indicating an interaction with AMPA receptors. jci.org

The following table presents data on the inhibition of agonist-induced currents by various antagonists in neuronal cell cultures.

AntagonistCell TypeAgonistIC50/InhibitionReference
PerampanelCultured rat cortical neuronsAMPAIC50 of 93 nM for calcium influx aesnet.org
PerampanelCultured rat hippocampal neuronsKainateMean IC50 of 692 ± 94 nM aesnet.org
CNQXCultured cerebellar granule cellsKainateAntagonizes non-NMDA receptor-mediated responses
CNQXCultured cerebellar granule cellsAMPAIC50 of 0.3 µM
CNQXCultured cerebellar granule cellsKainateIC50 of 1.5 µM
GYKI 52466N/AAMPAIC50 of 10-20 µM
GYKI 52466N/AKainateIC50 of ~450 µM
CNQXHippocampal pyramidal neuronsLP-BM5 IgG (autoantibodies)Reduced IgG-elicited current to 67% of control jci.org
GYKI 52466Hippocampal pyramidal neuronsLP-BM5 IgG (autoantibodies)Reduced IgG-induced current to 56% (30 µM) and 24% (100 µM) of control jci.org

Influence on Resting Membrane Potential and Ion Channel Activity

The activation of AMPA and kainate receptors leads to an influx of cations, primarily Na+, which depolarizes the neuronal membrane from its resting potential. mcgill.ca The subunit composition of the receptor, particularly the presence of the GluA2 subunit in AMPA receptors, determines its permeability to Ca2+ and its current-voltage relationship. wikipedia.org

AMPA/kainate antagonists, by blocking these receptors, prevent this depolarization and can thus stabilize the resting membrane potential in the face of excitatory input. The activation of presynaptic kainate receptors can depolarize the nerve terminal, an effect that is abolished by antagonists like CNQX. pnas.org For example, the agonist domoate depolarized the calyx of Held terminal by 8.6 ± 0.5 mV, while AMPA caused a smaller depolarization of 1.7 ± 0.5 mV; both effects were blocked by CNQX. pnas.org

Furthermore, kainate receptors can have metabotropic actions that modulate ion channel activity. For instance, activation of kainate receptors can inhibit the slow afterhyperpolarization (sAHP) that follows an action potential, thereby increasing neuronal excitability. jneurosci.org This effect is mediated by a G-protein-coupled pathway and can be blocked by AMPA/kainate antagonists. jneurosci.orgnih.gov

The properties of ion channels formed by different AMPA and kainate receptor subunits, and their modulation by antagonists, are central to understanding their physiological roles. For instance, the linear current-voltage relationship of GluA2-containing AMPA receptors contrasts with the inwardly rectifying properties of GluA2-lacking receptors, which are susceptible to block by intracellular polyamines. wikipedia.org

Selectivity for Specific Neuronal Populations or Circuits in vitro

The diverse family of AMPA and kainate receptors, characterized by their distinct subunit compositions, exhibits a heterogeneous distribution across different neuronal types and brain regions. This heterogeneity forms the basis for the selective actions of AMPA/kainate antagonists on specific neuronal populations and circuits. In vitro electrophysiological studies have been instrumental in dissecting these selective effects, revealing how antagonists can differentially modulate the activity of principal neurons versus interneurons, and influence synaptic transmission in specific pathways.

Differential Antagonism in Hippocampal and Neocortical Circuits

A prominent theme in the in vitro characterization of AMPA/kainate antagonists is their differential impact on excitatory pyramidal cells and inhibitory interneurons. These cell types often express AMPA/kainate receptors with distinct subunit compositions, leading to varied physiological and pharmacological properties.

In the neocortex, paired recordings from pyramidal cells and fast-spiking (FS) interneurons have shown that synaptic transmission at these connections is predominantly mediated by AMPA receptors. physiology.org Application of the competitive AMPA/kainate antagonist 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) almost completely blocks unitary excitatory postsynaptic potentials (EPSPs) in FS interneurons. physiology.org Further confirming the dominance of AMPA receptors at these synapses, the selective AMPA receptor antagonist GYKI 53655 blocks the vast majority of the D-AP5-insensitive unitary excitatory postsynaptic currents (EPSCs). physiology.org This indicates a high sensitivity of the excitatory input to FS interneurons to AMPA receptor blockade.

Interestingly, studies in the CA1 region of the hippocampus have revealed more complex effects of CNQX. While blocking excitatory transmission, CNQX was found to depolarize interneurons to their firing threshold, an effect not observed in pyramidal cells. emory.edu This selective depolarization of interneurons leads to an increase in the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) recorded in nearby pyramidal cells. emory.edu This suggests that while AMPA/kainate antagonists block direct excitation, they can paradoxically enhance network inhibition by selectively acting on interneuron populations.

The basis for this selectivity often lies in the expression of specific receptor subunits. For instance, many interneurons express calcium-permeable AMPA receptors (CP-AMPARs), which typically lack the GluA2 subunit. oup.com These receptors have distinct electrophysiological properties, including a rectifying current-voltage (I-V) curve, which can be modulated by antagonists. physiology.org In vitro studies have shown that neuronal populations selectively sensitive to AMPA/kainate receptor-mediated excitotoxicity, such as cholinergic neurons of the basal forebrain and certain interneurons, possess a significant number of these Ca2+-permeable AMPA channels. frontiersin.org

Pharmacological Dissection of AMPA versus Kainate Receptor Function

The development of antagonists with selectivity for AMPA receptors over kainate receptors has been crucial for isolating the function of each receptor type within specific circuits. The 2,3-benzodiazepine derivatives, such as GYKI 52466 and GYKI 53655, are noncompetitive antagonists that are highly selective for AMPA receptors. mcgill.canih.gov

In vitro studies using these compounds have successfully unmasked kainate receptor-mediated currents in hippocampal neurons. nih.gov Application of GYKI compounds completely blocks AMPA receptor-mediated responses, allowing for the characterization of the smaller, rapidly desensitizing currents mediated by kainate receptors. nih.gov This pharmacological separation has revealed that kainate receptors contribute to postsynaptic responses, particularly at mossy fiber synapses onto CA3 pyramidal cells and at synapses onto hippocampal interneurons. oup.comnih.govpnas.org Kainate receptor activation on interneurons can enhance their firing, leading to an increase in GABAergic inhibition of pyramidal neurons, an effect that can be selectively modulated. pnas.org

Furthermore, presynaptic kainate receptors have been shown to regulate GABA release from the terminals of fast-spiking interneurons onto pyramidal cells in the neocortex. researchgate.net The application of the AMPA/kainate antagonist CNQX can block the effects of kainate receptor agonists on these terminals, demonstrating a role for these receptors in modulating inhibitory microcircuits. researchgate.net

The following table summarizes the observed effects of various AMPA/kainate antagonists on specific neuronal populations and synaptic events in vitro.

AntagonistNeuronal Population/CircuitObserved In Vitro EffectReference
CNQX Neocortical Pyramidal-to-FS Interneuron SynapseAlmost complete block of unitary EPSPs. physiology.org
CNQX Hippocampal CA1 InterneuronsDepolarization and induction of firing. emory.edu
CNQX Hippocampal CA1 Pyramidal CellsIncreased frequency of spontaneous IPSCs due to interneuron firing. emory.edu
GYKI 53655 Neocortical Pyramidal-to-FS Interneuron SynapseBlocked 96% of D-AP5-insensitive unitary EPSCs. physiology.org
GYKI 52466 / GYKI 53655 Cultured Hippocampal NeuronsCompletely blocked AMPA receptor currents, unmasking kainate receptor-mediated responses. nih.gov
NBQX Rat Ventral Tegmental Area (VTA) SlicesDecreased activity of dopamine (B1211576) and glutamate neurons. nih.gov

Receptor Selectivity of Common Antagonists

The utility of these antagonists in dissecting circuit function is determined by their selectivity for AMPA, kainate, and NMDA receptors. The table below provides a summary of the selectivity profiles for several key compounds used in in vitro studies.

Compound NameReceptor Selectivity ProfileReference
CNQX Competitive antagonist at AMPA (IC₅₀ = 0.3 µM) and kainate (IC₅₀ = 1.5 µM) receptors. Also an antagonist at the NMDA receptor glycine (B1666218) site (IC₅₀ = 25 µM).
NBQX Competitive antagonist with high affinity for AMPA receptors and significant functional inhibition at kainate receptors. ahajournals.org
GYKI 52466 Noncompetitive, selective AMPA receptor antagonist (IC₅₀ = 10-20 µM). Much lower affinity for kainate (~450 µM) and NMDA (>50 µM) receptors.
CP-465,022 Potent, noncompetitive, and highly selective AMPA receptor antagonist over kainate and NMDA receptors. ahajournals.org

Preclinical Investigation of Ampa/kainate Antagonists in Animal Models of Neurological and Psychiatric Disorders

Evaluation in Models of Epilepsy and Seizure Activity

A substantial body of research has focused on the anticonvulsant properties of AMPA/kainate antagonists, utilizing a range of animal models that mimic different aspects of human epilepsy. dovepress.comnih.gov It is widely recognized that glutamate-mediated excitotoxicity plays a crucial role in the initiation and propagation of seizures, making its receptors, particularly AMPA and kainate receptors, prime therapeutic targets. frontiersin.orgnih.govnih.gov Evidence from animal models has consistently shown that while AMPA receptor agonists can induce seizures, their antagonists exhibit significant antiepileptic activity. researchgate.netscielo.br

AMPA/kainate antagonists have demonstrated broad-spectrum anticonvulsant activity in various chemically-induced seizure models. dovepress.comtandfonline.com In the pentylenetetrazole (PTZ)-induced seizure model, which is considered predictive of efficacy against myoclonic or absence seizures, both competitive and non-competitive AMPA/kainate antagonists have shown protective effects. dovepress.comnih.govnih.gov For instance, the non-competitive antagonist GYKI 52466 and the competitive antagonist NBQX were both effective in the PTZ test in mice. nih.gov Similarly, the selective noncompetitive AMPA receptor antagonist CP-465,022 demonstrated a dose-dependent inhibition of PTZ-induced seizures in rats. ahajournals.org The novel AMPA receptor antagonist perampanel (B3395873) was also found to be potent against PTZ-induced clonic seizures. nih.gov

The kainate-induced seizure model is a well-established representation of status epilepticus and temporal lobe epilepsy. dovepress.comdovepress.com Kainic acid, acting as a non-desensitizing agonist at AMPA receptors, leads to sustained receptor activation, which is believed to initiate and maintain seizure activity. dovepress.comfrontiersin.orgdovepress.com Consequently, AMPA/kainate antagonists have been shown to be effective in this model. For example, GYKI 52466 was protective against seizures induced by kainate. nih.gov Furthermore, the competitive antagonist NBQX has been shown to suppress focal electrographic seizures in mice with kainate-induced epilepsy. aston.ac.uk

Table 1: Efficacy of AMPA/Kainate Antagonists in Chemically-Induced Seizure Models

CompoundAntagonist TypeSeizure ModelObserved EffectReference
GYKI 52466Non-competitivePTZ, KainateProtective against seizures nih.gov
NBQXCompetitivePTZProtective against seizures nih.gov
CP-465,022Non-competitivePTZDose-dependent inhibition of seizures ahajournals.org
PerampanelNon-competitivePTZPotent activity against clonic seizures nih.gov

The maximal electroshock (MES) test is a widely used screening model that is predictive of a drug's efficacy against generalized tonic-clonic seizures. ucdavis.edu Both competitive and non-competitive AMPA/kainate antagonists have demonstrated protective effects in the MES test. nih.gov For example, GYKI 52466 and NBQX both protected mice from tonic hindlimb extension in a dose-dependent manner in the MES test. nih.gov Perampanel also showed activity in the mouse MES test. nih.gov

The 6-Hz psychomotor seizure model is considered to be representative of psychomotor seizures in human limbic epilepsy and is particularly sensitive to certain antiepileptic drugs with unique mechanisms of action. researchgate.netmdpi.com AMPA/kainate antagonists have shown efficacy in this model. dovepress.com Perampanel, for instance, was found to be highly effective in the 6-Hz electroshock seizure model in mice. nih.gov Studies comparing the effects of various glutamate (B1630785) receptor modulators have highlighted the potential utility of the 6-Hz model in identifying novel antiepileptic agents that target AMPA/kainate receptors. researchgate.net

Table 2: Efficacy of AMPA/Kainate Antagonists in Electrically-Induced Seizure Models

CompoundAntagonist TypeSeizure ModelObserved EffectReference
GYKI 52466Non-competitiveMESDose-dependent protection nih.gov
NBQXCompetitiveMESDose-dependent protection nih.gov
PerampanelNon-competitiveMES, 6-HzActive in MES, highly effective in 6-Hz nih.govnih.gov

The kindling model of epilepsy, particularly amygdala kindling, is a valuable tool for studying the development and expression of focal seizures that can secondarily generalize, mimicking aspects of temporal lobe epilepsy. nih.gov In contrast to NMDA receptor antagonists, which are largely ineffective against fully kindled seizures, AMPA/kainate antagonists have demonstrated potent anticonvulsant effects in this model. nih.govnih.gov They have been shown to be effective against both the initiation and propagation of kindled seizures. nih.gov For example, in the amygdala-kindling model, AMPA-receptor antagonists have been found to reduce the severity of seizures. dovepress.com The non-competitive antagonist perampanel increased the afterdischarge threshold and reduced the duration of the motor seizure phase in a rat amygdala kindling model. nih.gov Furthermore, the anticonvulsant LU97175, which preferentially binds to GluK3 homomeric kainate receptors, displayed anticonvulsant activity in a kindling model of temporal lobe epilepsy. mdpi.com

The investigation of AMPA/kainate antagonists has significantly contributed to the understanding of epileptogenesis, the process by which a normal brain develops epilepsy. dovepress.com These studies suggest that AMPA receptors play a critical role in the neuronal plasticity and synaptic reorganization that underlie the development of a chronic epileptic state. dovepress.comdovepress.com For instance, in an audiogenic kindling model of epileptogenesis, an increase in AMPA-receptor subunits was observed. dovepress.com

Research has shown that the trafficking and synaptic expression of AMPA and kainate receptors are altered during the onset and maintenance of epilepsy. aston.ac.uk The subunit composition of these receptors, particularly the presence of the GluA2 subunit in AMPA receptors and the GluK2 subunit in kainate receptors, is a key determinant of their physiological properties and is subject to changes in epileptic conditions. aston.ac.uk Studies in rodent models of neonatal seizures have implicated AMPA receptors in epileptogenesis following hypoxic events, with antagonists like NBQX showing potential to reduce later-life hypersensitivity to seizures. dovepress.com Furthermore, the blockade of AMPA receptors has been shown to reduce neuronal synchronized activity, a hallmark of seizures. nih.gov

Modulation of Kindling Models of Temporal Lobe Epilepsy

Assessment in Models of Neurodegeneration and Excitotoxicity

Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage and death, is a key mechanism in various neurodegenerative disorders. AMPA and kainate receptors are central players in this process. frontiersin.org

AMPA/kainate antagonists have demonstrated significant neuroprotective effects in various animal models of cerebral ischemia, including both focal and global ischemia. mdpi.comfrontiersin.org In models of focal ischemia, such as those induced by middle cerebral artery occlusion (MCAO), which mimic stroke, these antagonists have been shown to reduce infarct volume. ahajournals.org For instance, the quinoxalinedione (B3055175) antagonist ZK200775 has shown neuroprotective effects in rodent models of ischemia. ahajournals.org Another antagonist, YM90K, markedly reduced the volume of ischemic damage in a cat model of permanent MCAO. nih.gov The decahydroisoquinoline (B1345475) series of compounds, such as LY293558 and LY377770, have also demonstrated neuroprotective activity in models of focal and global cerebral ischemia. nih.gov

In models of global cerebral ischemia, which can result from events like cardiac arrest, AMPA/kainate antagonists have also been found to be protective. frontiersin.org Studies have shown that these antagonists can prevent the death of vulnerable neuronal populations, such as CA1 pyramidal neurons in the hippocampus, following an ischemic insult. nih.gov The administration of the AMPA/kainate antagonist NBQX after global ischemia blocked the death of these neurons. nih.gov The neuroprotective effects of these antagonists are thought to be mediated by the reduction of neuronal depolarization and subsequent calcium influx, which are key events in the excitotoxic cascade. ahajournals.org

Table 3: Neuroprotective Effects of AMPA/Kainate Antagonists in Ischemic Models

CompoundIschemia ModelObserved EffectReference
ZK200775Focal Ischemia (rodent)Neuroprotective ahajournals.org
YM90KFocal Ischemia (cat)Reduced ischemic damage volume nih.gov
LY377770Global Cerebral Ischemia (gerbil)Good neuroprotection nih.gov
NBQXGlobal IschemiaBlocked death of CA1 pyramidal neurons nih.gov

Mitigation of Neuronal Loss in Experimental Paradigms

AMPA/kainate receptor antagonists have demonstrated significant potential in reducing neuronal death in various animal models of neurological disorders. nih.govpnas.org These antagonists are believed to work by preventing the excessive influx of calcium into neurons, a primary cause of excitotoxic cell death following events like stroke or traumatic brain injury. ahajournals.org

In models of slowly progressing neurodegeneration, such as that induced by systemic treatment with 3-nitropropionic acid (3NP) in the striatum or by traumatic brain injury in the hippocampus, AMPA/kainate antagonists have been shown to ameliorate neuronal death. pnas.org For instance, the competitive AMPA/kainate antagonists NBQX and MPQX prevented neuronal degeneration in the striatum of rats treated with 3NP. pnas.org Similarly, in a model of traumatic brain injury, NBQX reduced the volume of damage in the parietal cortex. pnas.org

The neuroprotective effects of AMPA/kainate antagonists are also evident in models of global ischemia, where they can reduce neuronal loss in vulnerable brain regions like the CA1 hippocampal subfield, cortex, striatum, and cerebellum. jneurosci.org The AMPA antagonist GYKI-52466, for example, significantly reduced ischemic lesion volume when administered after middle cerebral artery occlusion (MCAO). ahajournals.org Another novel AMPA receptor antagonist, PD152247 (PNQX), has also shown neuroprotective effects in a rat model of temporary focal ischemia. ahajournals.org

It is important to note that while AMPA/kainate antagonists show promise in mitigating neuronal loss, their efficacy can be influenced by factors such as the timing of administration and potential side effects like drug-induced hypothermia. jneurosci.org

Table 1: Effects of AMPA/Kainate Antagonists on Neuronal Loss in Animal Models
CompoundAnimal ModelKey FindingsReference
NBQX3-nitropropionic acid (3NP)-induced striatal neurodegenerationPrevented neuronal degeneration. pnas.org
MPQX3-nitropropionic acid (3NP)-induced striatal neurodegenerationPrevented neuronal degeneration. pnas.org
NBQXTraumatic brain injury (parietal cortex)Reduced damage volume. pnas.org
GYKI-52466Middle cerebral artery occlusion (MCAO)Reduced ischemic lesion volume. ahajournals.org
PD152247 (PNQX)Temporary focal ischemiaReduced lesion volume. ahajournals.org

Role in Models of Pain and Nociception

AMPA/kainate receptors are critically involved in the transmission and modulation of pain signals within the central nervous system. nih.gov Their antagonists have been investigated for their potential to alleviate pain in various preclinical models. nih.govnih.gov These receptors are highly concentrated in key areas of the pain pathway, including the dorsal root ganglia and the superficial laminae of the spinal cord. nih.gov While they play a role in normal pain sensation, their significance is particularly pronounced in pathological pain states characterized by sensitization of pain pathways. nih.gov

Antinociceptive Activity in Preclinical Neuropathic Pain Models

AMPA/kainate antagonists have shown efficacy in animal models of neuropathic pain, a type of chronic pain that is often resistant to conventional treatments. nih.govnih.gov These antagonists can suppress the "wind-up" phenomenon, a form of central sensitization where repeated noxious stimuli lead to an exaggerated pain response. nih.gov In models of peripheral nerve injury, AMPA/kainate receptor antagonists have demonstrated the ability to reduce pain behaviors. nih.gov For instance, the AMPA/kainate receptor antagonist 6-cyano-7-nitroquinoxaline-2,3-dione produced a dose-dependent antinociceptive effect in a thermal withdrawal test in rats, an effect that was potentiated after spinal transection. nih.gov In models of inflammatory pain, AMPA antagonists have been found to be particularly effective in reducing hyperalgesia. nih.govbmj.com

Contribution of Specific Receptor Subtypes (e.g., GluK1, GluR5) to Pain Pathways in vivo

Research has begun to delineate the specific roles of different kainate receptor subtypes in pain processing. The GluK1 (also known as GluR5) subunit has emerged as a key player. nih.govnih.gov GluK1-containing kainate receptors are expressed in sensory neurons and are involved in nociceptive transmission. nih.govjnmjournal.org Pharmacological studies have shown that selective GluK1 receptor antagonists are effective in producing antinociceptive responses in both acute and chronic pain models. nih.gov In fact, these selective antagonists are often more effective than selective AMPA receptor antagonists in this regard. nih.gov Both GluK1 and GluK2 subunits contribute to kainate receptor currents in dorsal horn neurons and are involved in the regulation of inhibitory neurotransmission in this region. nih.gov

Table 2: Role of AMPA/Kainate Receptor Subtypes in Pain Models
Receptor SubtypeAnimal ModelKey FindingsReference
AMPAInflammatory painAntagonists are effective in reducing hyperalgesia. nih.govbmj.com
AMPA/KainateNeuropathic pain (spinal transection)6-cyano-7-nitroquinoxaline-2,3-dione produced dose-dependent antinociception. nih.gov
GluK1 (GluR5)Acute and chronic pain modelsSelective antagonists show effective antinociceptive responses. nih.gov
GluK1 and GluK2Dorsal horn neuronsContribute to kainate receptor currents and regulate inhibitory transmission. nih.gov

Exploration in Models of Psychiatric Disorders

The glutamatergic system, including AMPA and kainate receptors, is increasingly recognized for its role in the pathophysiology of psychiatric disorders. nih.govresearchgate.net Consequently, antagonists of these receptors are being explored as potential therapeutic agents. researchgate.net

Anxiolytic-like Effects in Animal Behavioral Assays

Several preclinical studies have demonstrated that AMPA/kainate antagonists can produce anxiolytic-like effects in various animal models of anxiety. nih.govnih.gov For example, 2,3-benzodiazepine (2,3BDZ) type AMPA receptor antagonists have been shown to reduce anxiety-like behavior in rodents. nih.gov The reference compound GYKI 52466 was effective in the elevated plus-maze and the meta-chlorophenylpiperazine (mCPP)-induced anxiety model. nih.gov Other novel 2,3BDZ compounds, such as EGIS-8332, EGIS-9637, and EGIS-10608, also displayed anxiolytic-like properties in different behavioral assays. nih.gov The competitive AMPA/kainate antagonist NBQX has also been shown to have anxiolytic-like activity in the elevated plus-maze. nih.gov Furthermore, the putative AMPA/kainate receptor antagonist LY326325 increased punished drinking behavior in a conflict-suppressed drinking test, indicative of an anxiolytic effect. nih.gov

Modulatory Effects in Preclinical Models of Schizophrenia

Dysfunction of the glutamatergic system is a leading hypothesis for the underlying pathology of schizophrenia. mdpi.com While much of the focus has been on NMDA receptors, there is growing interest in the role of AMPA and kainate receptors. mdpi.com Kainate receptors, in particular, are implicated in the regulation of GABAergic neurotransmission in the hippocampus, a process that is thought to be disrupted in schizophrenia. plos.org In a rat model of schizophrenia, it was found that kainate receptor modulation of interneurons in the hippocampus is altered. plos.org Specifically, the study suggested that activation of the basolateral amygdala may lead to abnormal oscillatory rhythms through kainate receptor-mediated modulation of interneuronal activity. plos.org While direct evidence for the efficacy of AMPA/kainate antagonists in animal models of schizophrenia is still emerging, the known involvement of these receptors in cognitive processes and synaptic plasticity suggests they are a promising target for future research. nih.gov

Table 3: Effects of AMPA/Kainate Antagonists in Psychiatric Disorder Models
Compound/Antagonist TypeDisorder ModelKey FindingsReference
GYKI 52466 (2,3BDZ)Anxiety (Elevated plus-maze, mCPP-induced)Demonstrated anxiolytic-like activity. nih.gov
EGIS-8332, EGIS-9637, EGIS-10608 (2,3BDZ)Anxiety (Various behavioral assays)Showed anxiolytic-like properties. nih.gov
NBQXAnxiety (Elevated plus-maze)Exhibited anxiolytic-like activity. nih.gov
LY326325Anxiety (Conflict-suppressed drinking)Increased punished drinking, indicating anxiolytic effect. nih.gov
Kainate Receptor ModulationSchizophrenia (Rat model)Altered modulation of hippocampal interneurons. plos.org

Compound Names

Table 4: List of Compounds Mentioned
Compound Name
2,3-dihydroxy-6-nitro-7-sulphamoyl-benzo(F)quinoxaline (NBQX)
6-cyano-7-nitroquinoxaline-2,3-dione
EGIS-8332
EGIS-9637
EGIS-10608
GYKI 52466
LY326325
MPQX
PD152247 (PNQX)
Perampanel
Piracetam
Selurampanel (BGG492)
Talampanel (B1681217)
Tezampanel
UBP310

Impact on Mood Disorder Phenotypes (e.g., Depression) in Animal Models

The investigation into α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate (KA) receptor antagonists has revealed their potential influence on mood disorder-related behaviors in various animal models. Alterations in AMPA and KA receptors have been observed in animal models of depression, as well as in post-mortem studies of individuals with major depressive disorder (MDD). researchgate.netnih.gov This has led to research into compounds that modulate AMPA and KA signaling, which have demonstrated antidepressant-like activity in preclinical settings. researchgate.net

Studies using animal models with depressive-like phenotypes have shown that modulating the glutamatergic system, specifically through AMPA receptors, can produce antidepressant-like effects. For instance, in some animal models, the administration of an AMPA antagonist was found to selectively reduce the antidepressant-like effects of other agents, suggesting a critical role for AMPA receptor signaling in mood regulation. nih.gov Furthermore, research on mice with a genetic knockout of the AMPA receptor subunit 1 (GluR-A) has shown that these animals exhibit increased learned helplessness, a common behavioral analog of depression in animal models. nih.gov

While much of the research has focused on the potential of AMPA receptor potentiators (positive allosteric modulators) in treating depression, the effects of antagonists provide crucial insights into the complex role of the glutamatergic system in mood disorders. tandfonline.com The antidepressant-like effects of certain compounds in preclinical tests have been linked to their ability to modulate AMPA receptor signaling. nih.gov These findings underscore the intricate involvement of AMPA/kainate receptors in the neurobiology of mood and highlight the need for further investigation into the therapeutic potential of antagonists in this context.

Table 1: Effects of AMPA/Kainate Antagonists in Animal Models of Mood Disorders

Compound Animal Model Observed Effect
NBQX Animal models of depression Attenuated the antidepressant-like effects of ketamine. nih.gov
LY293558 Conflict test in rats Increased punished responding, indicative of anxiolytic-like effects. researchgate.net
CNQX Elevated plus maze in mice Showed anxiolytic-like effects. researchgate.net
GYKI 52466 Vogel's test No significant anxiolytic effect observed in some studies. researchgate.net

Investigation in Models of Addiction

The role of the glutamatergic system, particularly AMPA and kainate receptors, is a significant area of investigation in the neurobiology of addiction. nih.govmuni.cz The craving associated with addiction is closely tied to the interplay between dopamine (B1211576) and glutamate in the brain's reward pathways. nih.gov Consequently, pharmacological agents that target glutamatergic signaling, such as AMPA/kainate antagonists, are being explored for their potential to treat substance addiction. nih.govjneurosci.org

Preclinical research utilizing various animal models of addiction has demonstrated that AMPA/kainate antagonists can influence addictive-like behaviors. nih.govmuni.cz These studies often employ behavioral paradigms such as drug self-administration, conditioned place preference, and reinstatement of drug-seeking behavior to assess the effects of these compounds. nih.govresearchgate.net The rationale for this line of inquiry is supported by observations of neuroplastic changes within the glutamatergic system following chronic drug exposure. jneurosci.org

A substantial body of preclinical evidence suggests that AMPA/kainate antagonists can reduce addictive-like behaviors in experimental rodents. nih.govmuni.cz These antagonists have been shown to be effective in various models that mimic different stages of the addiction cycle, including the acquisition of drug-taking behavior, the motivation to seek the drug, and relapse. nih.govresearchgate.net

The primary behavioral methods used to evaluate the efficacy of these compounds include behavioral sensitization protocols, assessments of drug-induced locomotor activity, conditioned behaviors, and operant self-administration models. nih.gov For example, the administration of AMPA/kainate antagonists has been shown to attenuate cocaine-seeking behavior, particularly when administered directly into the nucleus accumbens core. nih.govjneurosci.org Furthermore, these antagonists have been found to reduce cue-induced reinstatement of alcohol-seeking behavior, a model for relapse. jneurosci.org

The effectiveness of AMPA/kainate antagonists can vary depending on the specific substance of abuse being studied, highlighting the distinct neurobiological mechanisms underlying different addictions. nih.gov

Stimulants: A significant portion of the research has focused on cocaine dependence, with studies demonstrating that AMPA/kainate antagonists can attenuate cocaine-seeking behavior. nih.govjneurosci.org For instance, the AMPA/kainate receptor antagonist CNQX has been shown to block the reinstatement of cocaine-seeking induced by various triggers. psychiatryonline.org However, the effects on methamphetamine-related behaviors have been less consistent, with some studies showing no effect of certain antagonists on methamphetamine intake or reinstatement. researchgate.net

Nicotine (B1678760): The findings regarding nicotine addiction are mixed. nih.gov Some studies have reported that certain AMPA/kainate antagonists can reduce nicotine intake and seeking behavior. researchgate.net For example, one study found that the antagonist CNQX, but not NBQX, significantly reduced acute nicotine intake. researchgate.net Conversely, in the same study, NBQX was effective in suppressing nicotine seeking during reinstatement, while CNQX was not. researchgate.net

Opioids: Research on the effects of AMPA/kainate antagonists on opioid addiction has also yielded promising, though sometimes conflicting, results. nih.gov Administration of these antagonists has been shown to have an impact on behaviors related to morphine and heroin addiction in preclinical models. nih.govmuni.cz

Alcohol: In models of alcoholism, AMPA antagonists have been shown to reduce alcohol-seeking behavior and relapse. jneurosci.org For example, the AMPA antagonist GYKI 52466 was found to dose-dependently reduce cue-induced reinstatement of alcohol-seeking and the alcohol deprivation effect. jneurosci.org

The variability in the effects of AMPA/kainate antagonists across different substances of abuse underscores the complexity of addiction neurobiology and suggests that a "one-size-fits-all" approach to treatment may not be feasible. nih.gov

Table 2: Substance-Specific Effects of AMPA/Kainate Antagonists in Rodent Models of Addiction

Substance Antagonist(s) Key Findings
Cocaine CNQX, LY293558 Attenuation of cocaine-seeking and reinstatement. nih.govjneurosci.orgpsychiatryonline.org
Nicotine CNQX, NBQX Mixed results: CNQX reduced acute intake; NBQX suppressed reinstatement. researchgate.net
Methamphetamine NBQX, CNQX No significant effect on intake or reinstatement in some studies. researchgate.net
Alcohol GYKI 52466 Reduced cue-induced reinstatement and alcohol deprivation effect. jneurosci.org
Opioids (Morphine, Heroin) Various Promising but sometimes conflicting results in reducing addictive-like behaviors. nih.govmuni.cz

Future Directions in Ampa/kainate Antagonist Research

Development of Next-Generation Highly Selective Pharmacological Tools

A significant hurdle in the study and therapeutic targeting of AMPA and kainate receptors has been the lack of highly selective pharmacological agents. nih.govnih.gov Due to the considerable homology in the orthosteric binding sites of AMPA and kainate receptor subunits, many existing antagonists exhibit cross-reactivity. nih.gov The development of next-generation antagonists with high selectivity for specific AMPA or kainate receptor subunits is a primary focus for future research.

Progress in this area is being driven by a deeper understanding of the structural nuances of these receptors. For instance, variations in the amino acid sequences within the ligand-binding pocket of different kainate receptor subunits (GluK1-5) are being exploited to design selective ligands. acs.org Researchers are employing rational drug design, guided by X-ray crystallography and computational modeling, to create compounds that can discriminate between these subtly different binding sites. acs.org

An example of this approach is the development of pyrrolyl quinoxalinediones like BSF 91594 and BSF 111886, which have shown potent and selective antagonism for GluK1-containing kainate receptors with over 100-fold selectivity compared to other kainate subtypes. nih.gov Similarly, willardiine derivatives such as UBP310 have been identified as selective antagonists for GluK1 and GluK3-containing kainate receptors and have been instrumental in elucidating the roles of these specific subunits in synaptic transmission. oup.com

The quest for selectivity also extends to targeting specific receptor assemblies. For example, while homomeric GluK2 receptors are relatively insensitive to certain antagonists, heteromeric GluK2/GluK5 receptors, a major population in the brain, can be targeted. oup.comjneurosci.org The identification of compounds that selectively block these heteromeric complexes is a key objective.

Furthermore, the discovery of antagonists that can differentiate between AMPA receptors based on their association with transmembrane AMPA receptor regulatory proteins (TARPs) is a promising frontier. mdpi.com Since TARP expression can be cell-type specific, TARP-selective antagonists could offer a way to achieve targeted therapeutic effects while minimizing widespread side effects. mdpi.com

The following table summarizes some of the key selective antagonists and their targets:

CompoundTarget Receptor(s)Key Characteristics
BSF 91594 GluK1-containing kainate receptorsPotent and highly selective over other kainate subtypes. nih.gov
BSF 111886 GluK1-containing kainate receptorsPotent and highly selective over other kainate subtypes. nih.gov
UBP310 GluK1, GluK3, and GluK2/GluK5 kainate receptorsSelective antagonist that spares AMPA and NMDA receptors. oup.comfrontiersin.org
GYKI 52466 AMPA receptorsNoncompetitive antagonist that minimally affects kainate receptors. nih.gov
GYKI 53655 AMPA receptorsNoncompetitive antagonist that minimally affects kainate receptors. nih.govcore.ac.uk

Exploration of Novel Mechanisms beyond Orthosteric Blockade

The traditional approach to antagonizing AMPA and kainate receptors has focused on orthosteric blockade, where the antagonist competes with the endogenous agonist glutamate (B1630785) for the same binding site. However, future research is increasingly directed towards exploring novel mechanisms of action that offer greater subtlety and selectivity in modulating receptor function.

One of the most promising of these novel mechanisms is allosteric modulation . Allosteric modulators bind to a site on the receptor that is distinct from the glutamate-binding site. This can lead to a more nuanced regulation of receptor activity, rather than a simple on/off blockade. Negative allosteric modulators (NAMs), for example, can reduce the receptor's response to glutamate without completely blocking it.

The anti-seizure drug perampanel (B3395873) serves as a prime example of a successful non-competitive, negative allosteric modulator of AMPA receptors. nih.govjneurosci.org Recent structural studies have revealed that its binding pocket is formed by residues that are also conserved in the GluK4 and GluK5 kainate receptor subunits, suggesting it may also act as a NAM on certain kainate receptor subtypes. jneurosci.org This finding opens the door for the development of next-generation drugs with improved therapeutic profiles by designing more selective allosteric modulators that can differentiate between AMPA and kainate receptors, and even between different subunit compositions of the same receptor family. jneurosci.org

Another avenue of exploration is the metabotropic function of kainate receptors . Beyond their role as ion channels, kainate receptors can also initiate intracellular signaling cascades through G-protein coupling, a mechanism more commonly associated with metabotropic glutamate receptors. mdpi.com This non-canonical signaling can influence neuronal excitability and neurotransmitter release. mdpi.com Future research will likely focus on developing antagonists that can selectively target these metabotropic functions, potentially offering a way to modulate neuronal activity without directly blocking ion flow.

The investigation of compounds that interfere with the trafficking and surface expression of AMPA and kainate receptors represents another novel approach. The number and subunit composition of these receptors at the synapse are not static but are dynamically regulated in response to neuronal activity. nih.gov By targeting the molecular machinery responsible for receptor trafficking, it may be possible to fine-tune synaptic strength and plasticity.

Advanced Preclinical Methodologies and Biomarker Discovery in Animal Models

The translation of promising AMPA/kainate antagonists from the laboratory to the clinic hinges on the use of sophisticated preclinical models and the identification of reliable biomarkers. Future research in this area will focus on refining these methodologies to better predict clinical efficacy and to understand the underlying mechanisms of action.

Advanced Animal Models: The development and use of more refined animal models of neurological and psychiatric disorders are crucial. nih.gov This includes the use of genetic models, such as knockout mice for specific receptor subunits, to dissect the precise roles of different AMPA and kainate receptor subtypes in disease pathology. nih.gov For instance, studies using GluK2 knockout mice have helped to clarify the role of this subunit in epilepsy. nih.gov Furthermore, there is a need to move beyond traditional rodent models to more complex organisms that may better recapitulate human disease.

Biomarker Discovery: A key challenge in the development of CNS drugs is the lack of objective measures of target engagement and therapeutic effect in living organisms. The discovery and validation of biomarkers are therefore a high priority. These could include:

Molecular Biomarkers: Measuring changes in the expression or phosphorylation state of receptor subunits or downstream signaling molecules in response to drug treatment. imrpress.com

Imaging Biomarkers: Utilizing advanced imaging techniques like positron emission tomography (PET) to visualize receptor occupancy by a drug candidate in the brain. Diffusion magnetic resonance imaging (dMRI) is also being explored to study changes in cortical plasticity. imrpress.com

Electrophysiological Biomarkers: Using techniques like electroencephalography (EEG) to monitor changes in brain activity patterns that are indicative of a drug's therapeutic effect.

The use of microdialysis in animal models to measure extracellular glutamate levels in specific brain regions can also provide valuable information about the pharmacodynamic effects of AMPA/kainate antagonists. frontiersin.org

The variability in research protocols across different laboratories, including differences in animal species, strains, and experimental conditions, is a significant issue that needs to be addressed to improve the reproducibility and translational value of preclinical studies. nih.gov Standardization of these protocols will be essential for making meaningful comparisons between different drug candidates.

Investigation of Multifactorial Therapeutic Strategies (e.g., Multi-Target-Directed Ligands)

The complexity of many neurological and psychiatric disorders suggests that targeting a single receptor or pathway may not be sufficient to achieve optimal therapeutic outcomes. Consequently, there is a growing interest in developing multifactorial therapeutic strategies, including the design of multi-target-directed ligands (MTDLs).

MTDLs are single chemical entities that are rationally designed to interact with multiple biological targets simultaneously. In the context of AMPA/kainate antagonist research, this could involve creating compounds that not only block AMPA or kainate receptors but also modulate other relevant targets, such as:

Other Glutamate Receptors: Designing ligands that have a combined antagonistic effect on both AMPA/kainate and NMDA receptors could offer a more comprehensive blockade of excitotoxicity.

Other Neurotransmitter Systems: Developing compounds that also interact with receptors for other neurotransmitters, such as GABA or dopamine (B1211576), could provide a more balanced modulation of neuronal circuits. frontiersin.org

Ion Channels: Targeting voltage-gated sodium or calcium channels in addition to glutamate receptors could offer a synergistic effect in controlling neuronal hyperexcitability.

The rationale behind this approach is that by hitting multiple targets, it may be possible to achieve greater efficacy, reduce the required dose of the drug, and potentially minimize side effects associated with high doses of a single-target agent.

Another multifactorial strategy involves the use of combination therapies, where an AMPA/kainate antagonist is co-administered with another drug that has a complementary mechanism of action. For example, in the treatment of epilepsy, an AMPA/kainate antagonist might be combined with a drug that enhances GABAergic inhibition.

The development of MTDLs and combination therapies requires a deep understanding of the pathophysiology of the target disease and the intricate interplay between different neurotransmitter systems and signaling pathways. Advanced computational methods and high-throughput screening techniques will be instrumental in identifying promising multi-target ligands.

Understanding the Role of AMPA/Kainate Antagonists in Modulating Neuronal Plasticity and Circuit Function

Studies have shown that the trafficking of AMPA receptors—their movement into and out of the synapse—is a crucial mechanism underlying synaptic plasticity. nih.gov Antagonists that can influence this trafficking process could offer a powerful tool for modulating synaptic strength. For example, preventing the insertion of new AMPA receptors into the synapse could dampen LTP, while promoting their removal could facilitate LTD.

Furthermore, the subunit composition of AMPA receptors can change in response to neuronal activity, which in turn alters their functional properties, such as their permeability to calcium. dovepress.com Calcium-permeable AMPA receptors, which typically lack the GluA2 subunit, have been implicated in certain forms of synaptic plasticity and may also contribute to excitotoxicity. nih.govdovepress.com The development of antagonists that can selectively target AMPA receptors with a specific subunit composition is a key goal.

Understanding how AMPA/kainate antagonists affect the activity of entire neuronal circuits is another important frontier. This will require the use of advanced techniques such as in vivo electrophysiology and optogenetics in behaving animals. By monitoring the activity of large populations of neurons in real-time, researchers can gain insights into how these drugs alter information processing in the brain.

This research will not only enhance our fundamental understanding of brain function but also has significant therapeutic implications. By modulating synaptic plasticity and circuit function, AMPA/kainate antagonists could potentially be used to treat a wide range of disorders characterized by aberrant brain connectivity, including neurodevelopmental disorders, psychiatric illnesses, and neurodegenerative diseases. frontiersin.org

Q & A

Q. What is the primary mechanism of action of AMPA/kainate antagonists like CNQX and NBQX, and how do their competitive vs. non-competitive properties influence experimental design?

Answer: AMPA/kainate antagonists such as CNQX and NBQX are competitive antagonists that bind to the glutamate-binding site of ionotropic receptors, preventing agonist activation . For example, CNQX exhibits IC50 values of 0.3 µM (AMPA) and 1.5 µM (kainate), with weaker activity at NMDA receptors (IC50 = 25 µM) . In contrast, non-competitive antagonists like GYKI53655 bind to allosteric sites, making them useful for isolating kainate receptor-mediated effects when combined with competitive blockers .

  • Methodological Consideration:
    • Use competitive antagonists (e.g., CNQX) for reversible, concentration-dependent inhibition in electrophysiology.
    • Pair non-competitive antagonists (e.g., GYKI53655) with agonists to dissect AMPA vs. kainate contributions in mixed receptor systems .

Q. How do researchers address solubility and bioavailability challenges when administering AMPA/kainate antagonists in vivo?

Answer: Solubility limitations (e.g., CNQX’s DMSO solubility ) and blood-brain barrier (BBB) penetration are critical. NBQX disodium salt, a water-soluble derivative, is preferred for systemic administration due to its BBB permeability .

  • Methodological Solutions:
    • For in vivo studies: Use disodium salts (e.g., NBQX disodium) at 10–30 mg/kg IP for neuroprotection assays .
    • For in vitro work: Optimize DMSO concentrations (<0.1% to avoid cytotoxicity) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data regarding the selectivity of AMPA/kainate antagonists across different experimental models?

Answer: Contradictions arise from variations in receptor subunit composition, assay conditions (e.g., agonist concentration), and species differences. For instance:

  • NBQX is 30-fold selective for AMPA over kainate receptors in rat models , but this ratio shifts in human recombinant receptors .
  • CNQX blocks NMDA receptor glycine sites at high concentrations, complicating interpretation .
  • Methodological Strategies:
    • Validate selectivity using subunit-specific recombinant receptors (e.g., GluA2 vs. GluK2) .
    • Cross-reference binding assays (e.g., [³H]AMPA/[³H]kainate displacement) with functional studies (e.g., patch-clamp) .

Q. What methodological approaches are used to differentiate between AMPA and kainate receptor-mediated effects when using antagonists with overlapping selectivity?

Answer:

  • Pharmacological Isolation:
    • Apply GYKI53655 (100 µM) to block AMPA receptors completely, leaving kainate responses intact .
    • Combine CNQX (10 µM) with NMDA antagonists (e.g., AP5) to isolate non-NMDA receptor effects .
  • Genetic Tools:
    • Use knockout models (e.g., GluA2-deficient mice) or siRNA targeting specific subunits .
  • Agonist-Antagonist Pairing:
    • Test antagonists against selective agonists (e.g., ATPA for GluK1) to assess subunit-specific blockade .

Q. How do structural modifications of willardiine derivatives enhance selectivity for kainate receptor subtypes, and what are their limitations?

Answer: N3-substituents and stereochemistry critically influence selectivity:

  • S-5-Iodowillardiine shows >100-fold selectivity for GluK1 over AMPA receptors .
  • N3-2-carboxybenzyl derivatives (e.g., UBP141) achieve GluK5 selectivity but exhibit weak activity in native tissue (IC50 ~20 µM) .
  • Limitations:
    • Poor bioavailability and metabolic instability limit in vivo use.
    • Methodological Recommendation:
  • Use radiolabeled analogs (e.g., [¹¹C]UBP) for PET imaging to track receptor occupancy .

Q. What experimental designs mitigate the confounding effects of AMPA/kainate antagonists on peripheral vs. central nervous system targets?

Answer:

  • Localized Administration:
    • Intracerebroventricular (ICV) injection or brain slice preparations avoid peripheral receptor interactions .
  • Dose-Response Curves:
    • Establish thresholds for central vs. peripheral effects using systemic vs. localized drug delivery .
  • Biomarker Monitoring:
    • Measure plasma drug levels and correlate with CNS endpoints (e.g., EEG for seizure suppression) .

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